
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism by which urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
Urea, N’-(3,4-dichlorophenyl)-N-methyl-N-phenyl-: Similar structure but with a methyl group instead of a hydroxyethyl group.
Urea, N’-(3,4-dichlorophenyl)-N-ethyl-N-phenyl-: Similar structure but with an ethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
CAS番号 |
61293-77-4 |
|---|---|
分子式 |
C15H14Cl2N2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-7-6-11(10-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h1-7,10,20H,8-9H2,(H,18,21) |
InChIキー |
FWXMGCOSQSWZPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


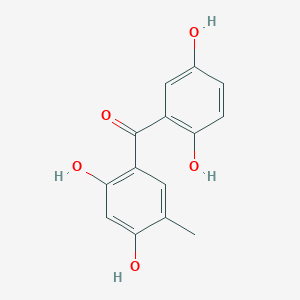
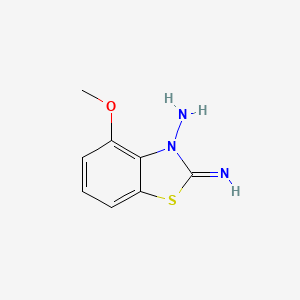
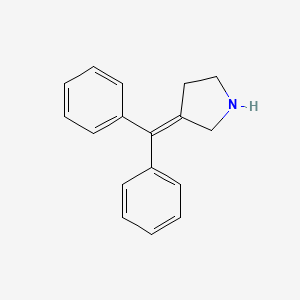
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)

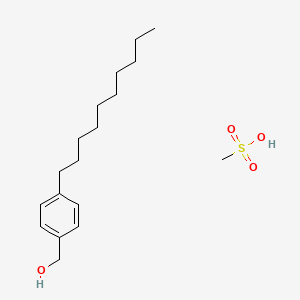

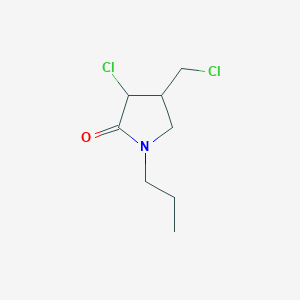

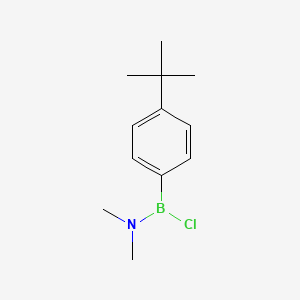

![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
